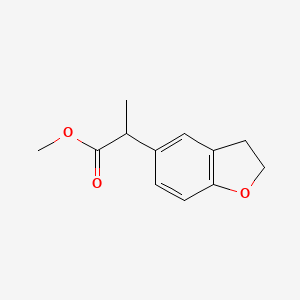

Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydro-1-benzofuran-5-yl)propanoate |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14-2)9-3-4-11-10(7-9)5-6-15-11/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

AAAYAFPZXKVTGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization and Dehydration

One classical approach involves the acid-catalyzed cyclization of hydroxy-substituted intermediates bearing propanoate esters. For example, salicylaldehyde derivatives can be reacted with diazo esters to form hemiacetals, which upon treatment with concentrated sulfuric acid undergo dehydration to yield benzofuran esters.

- Procedure: Michael addition of 2-bromophenol with ethyl propionate in the presence of a base such as trimethylamine forms an intermediate acrylic acid ester. Acid treatment (e.g., concentrated H2SO4) induces cyclization and dehydration to form the benzofuran ring with an ester substituent at the 3-position.

- Yields: This method typically provides excellent yields (often above 80%) and is scalable.

- Advantages: Mild conditions, straightforward workup, and broad substrate tolerance.

Palladium-Catalyzed Intramolecular Heck Coupling

Transition metal catalysis, especially palladium-catalyzed reactions, offers an efficient route to benzofuran derivatives with ester functionalities.

- Method: Starting from 3-(2-bromophenoxy)acrylic acid ethyl esters, an intramolecular Heck reaction catalyzed by palladium complexes induces cyclization to form the benzofuran ring.

- Yields: Reported yields range from 60% to 75%, depending on the substrate and catalyst system.

- Example: Henke et al. demonstrated a two-step synthesis involving Michael addition followed by palladium-catalyzed cyclization to afford 3-ethoxycarbonyl benzofuran derivatives in about 61% yield.

- Advantages: High regioselectivity, compatibility with various substituents, and potential for late-stage functionalization.

Oxidative Cyclization Using Palladium Catalysts

Another approach involves the direct oxidative cyclization of phenoxyacrylates or phenol derivatives bearing ester groups.

- Procedure: (E)-3-phenoxyacrylates can be cyclized by palladium-catalyzed oxidative conditions to form the benzofuran ring with the ester substituent in high yields (up to 81%).

- Catalysts and Conditions: Palladium acetate or other Pd(II) salts in the presence of oxidants and suitable ligands.

- Advantages: One-step ring closure, avoids pre-functionalization, and often provides good yields.

Carbonyl Insertion via Palladium Catalysis

This method involves converting coumaranone derivatives to triflates followed by palladium-assisted carbon monoxide insertion in methanol to yield methoxycarbonyl benzofurans.

- Process: 3-Coumaranones are converted into triflates, which undergo Pd-catalyzed CO insertion to form the benzofuran ester.

- Yields: Moderate to good yields reported.

- Significance: Allows access to various substituted benzofuran esters with controlled substitution patterns.

Michael Addition Followed by Cyclization

Michael addition of phenolic compounds with alpha,beta-unsaturated esters or equivalents, followed by intramolecular cyclization, is a versatile route.

- Example: Reaction of 2-bromophenol with ethyl propionate in the presence of base produces acrylic acid esters, which cyclize under acidic or catalytic conditions to benzofurans.

- Notes: This method is flexible and allows introduction of various substituents on the aromatic ring.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 2-bromophenol, ethyl propionate, H2SO4 | 80-90% | Mild, straightforward | Requires strong acid |

| Palladium-Catalyzed Heck Coupling | Pd catalyst, 3-(2-bromophenoxy)acrylic ester | 60-75% | Regioselective, versatile | Requires Pd catalyst, cost |

| Oxidative Cyclization (Pd catalyzed) | Pd catalyst, (E)-3-phenoxyacrylates | Up to 81% | One-step cyclization | Sensitive to oxidation conditions |

| Pd-Assisted CO Insertion | Coumaranone triflates, Pd, CO, MeOH | Moderate | Controlled substitution | Multi-step, requires CO handling |

| Michael Addition + Cyclization | 2-bromophenol, ethyl propionate, base | 60-80% | Flexible, adaptable | Requires careful reaction control |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as inhibiting enzymes or interacting with cellular receptors . These interactions lead to the compound’s observed biological activities, including anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Key Analogs :

- Methyl (E)-3-[2-(3,4-Dimethoxyphenyl)-7-Hydroxy-3-Methoxycarbonyl-2,3-Dihydro-1-Benzofuran-5-YL]Prop-2-Enoate (Compound 9) : Contains an α,β-unsaturated ester and additional methoxy substituents. Higher rigidity due to the conjugated double bond.

- Methyl 3-[2-(3,4-Dimethoxyphenyl)-7-Hydroxy-3-Methoxycarbonyl-2,3-Dihydro-1-Benzofuran-5-YL]Propanoate (Compound 10) : Saturated propanoate chain, enhancing flexibility.

- Ethyl 3-(2,3-Dihydro-1-Benzofuran-5-YL)Prop-2-Enoate : Ethyl ester variant with an unsaturated side chain.

- 1-(2,3-Dihydro-1-Benzofuran-5-YL)-2-Methylpropan-1-One (CAS 111038-58-5) :

- Ketone functionality instead of an ester, altering polarity and reactivity.

Structural Comparison Table :

Key Observations :

Physical and Spectral Properties

- Melting Points: Compound 9: 143°C (crystalline solid) .

- Spectral Data :

- Ethyl Prop-2-Enoate: Likely liquid at RT, similar to Compound 10 .

Biological Activity

Methyl 2-(2,3-dihydro-1-benzofuran-5-YL)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological properties. The chemical structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties in K562 leukemia cells. Notably, it induced apoptosis in these cells, suggesting potential use in cancer therapy. Flow cytometry analysis indicated that it could trigger early and late stages of apoptosis .

- Anti-inflammatory Properties : this compound has been reported to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which is crucial in inflammatory responses .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) levels in K562 cells, leading to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway .

- Inhibition of Cytokine Release : By modulating signaling pathways associated with inflammation, the compound effectively reduces cytokine production .

Case Study 1: Antiproliferative Activity in K562 Cells

A study investigated the effects of this compound on K562 cells over a 72-hour incubation period. The results indicated a significant reduction in cell viability and total cell number at higher concentrations. The study highlighted that the compound's ability to induce apoptosis was dose-dependent.

| Treatment Concentration | Total Cell Count | Apoptotic Cells (%) |

|---|---|---|

| Control | 100% | 6% |

| Low Dose | 85% | 21.6% |

| High Dose | 60% | 60.1% |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results demonstrated moderate efficacy against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pyogenes | 64 |

Q & A

Q. Table 1. Comparison of Synthetic Routes for Benzofuran Derivatives

| Route | Reagents/Conditions | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Oxidation-Reduction | KMnO₄ (ox.), LiAlH₄ (red.) | 65 | 92 | |

| Two-Step Coupling | Pd(OAc)₂, THF, reflux | 85 | 98 | |

| Acid-Catalyzed Cyclization | H₂SO₄, CH₂Cl₂ | 72 | 89 |

Q. Table 2. Key Spectroscopic Data for Structural Analogs

| Technique | Observed Data | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃) | Ethyl ester confirmation | |

| X-ray Diffraction | C-C bond length: 1.54 Å | Benzofuran ring geometry | |

| FT-IR | 1742 cm⁻¹ (C=O stretch) | Ester carbonyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.